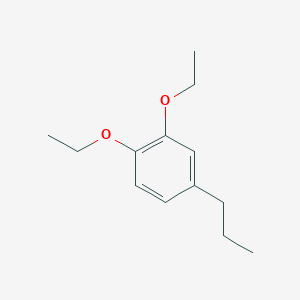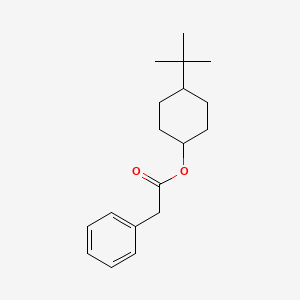
4-tert-Butylcyclohexyl phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butylcyclohexyl phenylacetate is an organic compound with the molecular formula C18H26O2. It is a carboxylic ester derived from the reaction between 4-tert-butylcyclohexanol and phenylacetic acid. This compound is known for its applications in the fragrance industry due to its pleasant odor profile.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butylcyclohexyl phenylacetate typically involves the esterification of 4-tert-butylcyclohexanol with phenylacetic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate the use of azeotropic distillation to remove water formed during the esterification, thereby driving the reaction to completion.
Chemical Reactions Analysis
Types of Reactions: 4-tert-Butylcyclohexyl phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of 4-tert-butylcyclohexyl phenylacetic acid.
Reduction: Formation of 4-tert-butylcyclohexyl phenylmethanol.
Substitution: Formation of various substituted phenylacetates depending on the nucleophile used.
Scientific Research Applications
4-tert-Butylcyclohexyl phenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Widely used in the fragrance industry for its pleasant odor, making it a valuable ingredient in perfumes and cosmetics.
Mechanism of Action
The mechanism of action of 4-tert-butylcyclohexyl phenylacetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic odor. The ester group in the compound is crucial for its binding affinity to these receptors. Additionally, the compound’s hydrophobic nature allows it to interact effectively with the lipid-rich environment of the olfactory epithelium.
Comparison with Similar Compounds
4-tert-Butylcyclohexyl acetate: Another ester with a similar structure but different odor profile.
Phenylacetate esters: A class of compounds with varying alkyl groups attached to the phenylacetate moiety.
Uniqueness: 4-tert-Butylcyclohexyl phenylacetate is unique due to its specific combination of the tert-butyl group and phenylacetate moiety, which imparts a distinct odor profile. This makes it particularly valuable in the fragrance industry compared to other similar compounds.
Properties
CAS No. |
57663-68-0 |
|---|---|
Molecular Formula |
C18H26O2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
(4-tert-butylcyclohexyl) 2-phenylacetate |
InChI |
InChI=1S/C18H26O2/c1-18(2,3)15-9-11-16(12-10-15)20-17(19)13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 |
InChI Key |
BIJPZGIOMHKTGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)OC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



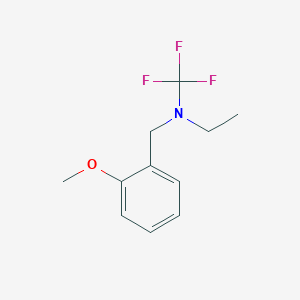
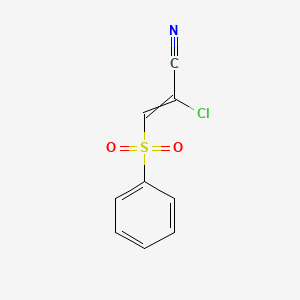
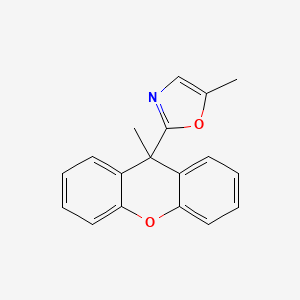
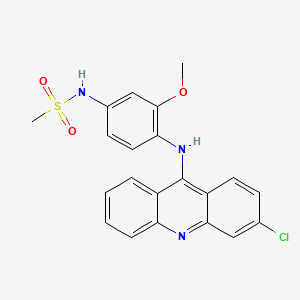
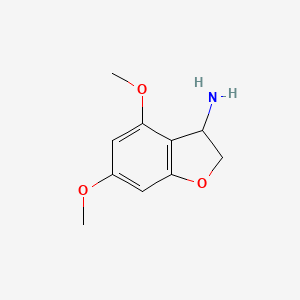
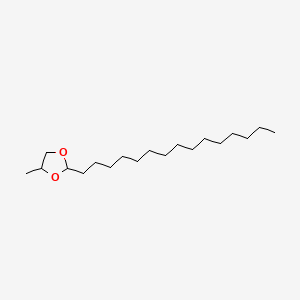

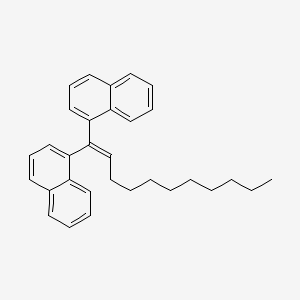
![2-(Cyclohexyloxy)-4-[2-(dimethylamino)ethyl]phenol](/img/structure/B13953266.png)
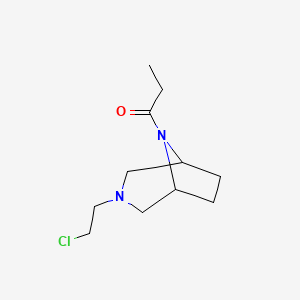
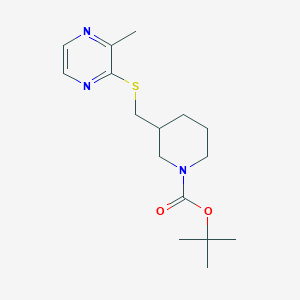
![3-[(2,2-Dimethyl-4,4-diphenyloxetan-3-ylidene)amino]-2-methylpropanenitrile](/img/structure/B13953286.png)
